molecular formula C13H17NO2 B2901110 N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide CAS No. 2411235-22-6

N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide

Cat. No.: B2901110
CAS No.: 2411235-22-6
M. Wt: 219.284
InChI Key: FXRBXQVNLLZOFD-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide typically involves the reaction of 3-hydroxy-4-phenylbutan-2-one with prop-2-enamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The phenyl group may also interact with hydrophobic regions of proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-(3-hydroxy-4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-13(16)14-10(2)12(15)9-11-7-5-4-6-8-11/h3-8,10,12,15H,1,9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRBXQVNLLZOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)O)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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